8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)11-4-1-3-10(9-11)14(20)19-12-5-2-6-13(19)8-7-12/h1-5,9,12-13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAXYXLJFNIRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, physicochemical properties, and biological activities of the target compound with its analogs:
Key Observations
Substituent Position and Electronic Effects :
- The target compound ’s 3-(trifluoromethyl)benzoyl group at C8 introduces steric bulk and electron-withdrawing effects, likely enhancing receptor binding specificity compared to phenyl or benzyl substituents (e.g., Troparil or 3-phenyl derivatives) .
- SD-1008 ’s dicarboxylic acid moiety enables hydrogen bonding, contributing to its JAK2 inhibition by interacting with kinase active sites .
Biological Activity Correlations: Troparil’s methyl ester and phenyl group at C3 are critical for dopamine transporter (DAT) binding, whereas the target’s benzoyl group may favor interactions with acetylcholine receptors or enzymes . 8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo...octan-3-ol () demonstrates that trifluoromethyl placement (C3 vs.
Physicochemical Properties :
- The target compound ’s molecular weight (297.28 g/mol) and lipophilicity (logP ~2.5 estimated) suggest moderate blood-brain barrier penetration, aligning with CNS drug candidates.
- SD-1008 ’s higher polarity (due to dicarboxylic acid) may limit CNS uptake but improve solubility for systemic applications .
Biological Activity
The compound 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene is part of a class of azabicyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by the azabicyclo[3.2.1]octane framework, which is known for its unique chemical reactivity and biological properties. The presence of a trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Structural Overview
| Component | Description |
|---|---|
| Core Structure | Azabicyclo[3.2.1]octane |
| Substituents | Trifluoromethylbenzoyl group |
| Molecular Formula | CHFNO |
| Molecular Weight | 349.3 g/mol |
The precise biological targets of This compound are not fully elucidated; however, compounds within this class have shown interactions with various neurotransmitter systems and enzyme inhibitors. The trifluoromethyl group is known to enhance binding affinity to receptors due to its electron-withdrawing properties.
Pharmacological Profiles
Research indicates that derivatives of azabicyclo compounds exhibit significant activity at monoamine transporters, particularly dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). For instance, studies have demonstrated that modifications to the azabicyclo structure can yield potent inhibitors with selectivity profiles reminiscent of established pharmacological agents such as GBR 12909 .
Case Study: Structure-Activity Relationships (SAR)
A study investigating 8-substituted derivatives revealed that specific modifications could lead to enhanced transporter affinity. For example, the compound 22e , with a cyclopropylmethyl group, displayed a DAT K(i) value of 4.0 nM, indicating high potency at the dopamine transporter . This suggests that similar modifications in This compound could lead to significant biological activity.
Comparative Analysis with Related Compounds
To better understand the efficacy and potential applications of This compound , it is useful to compare it with structurally similar compounds.
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Basic bicyclic structure | Limited activity without substituents |
| 3-Methoxy-8-methyl-8-azabicyclo[3.2.1]octane | Contains methoxy group | Moderate analgesic properties |
| 4-Trifluoromethyl-benzamide derivatives | Similar trifluoromethyl group | Potential enzyme inhibitors |
The unique combination of substituents in This compound may enhance its pharmacological profile compared to simpler derivatives.
Q & A
Q. What are the established synthetic routes for 8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence diastereocontrol?
The synthesis often involves radical cyclization strategies. For example, 4-(2-bromo-1,1-dimethylethyl)-1-allyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Modifying substituents (e.g., 2-methylallyl groups) can reduce diastereomeric excess to 75–78%, highlighting the sensitivity of stereochemical outcomes to steric and electronic factors .
Q. What analytical techniques are most reliable for characterizing the stereochemistry of bicyclic azabicyclo derivatives?
X-ray crystallography is the gold standard for resolving stereochemistry. For example, crystal data (orthorhombic P222 symmetry, a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) confirmed the absolute configuration of a benzyl-substituted analog . Complementary techniques include H/C NMR and HPLC with chiral stationary phases for enantiomeric purity validation .
Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?
Safety data sheets (SDS) recommend:
- Storage at 2–8°C to prevent decomposition .
- Immediate washing with soap/water for skin contact and 15-minute eye rinsing with water .
- Use of fume hoods to avoid inhalation risks .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of trifluoromethyl-substituted bicyclic compounds in nucleophilic acyl substitution?
Density Functional Theory (DFT) can model the electron-withdrawing effects of the trifluoromethyl group, which polarizes the benzoyl carbonyl and enhances electrophilicity. Transition state analysis may explain regioselectivity in reactions with amines or alcohols . Molecular dynamics simulations can further assess solvent effects on reaction pathways.
Q. How do structural modifications (e.g., fluorine substitution or spiro-oxirane derivatives) impact biological activity in preclinical models?
- Fluorine substitution at the 3-position increases metabolic stability due to reduced cytochrome P450 interactions .
- Spiro-oxirane derivatives (e.g., 8-[(3-chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]) show enhanced blood-brain barrier penetration in rodent models, likely due to improved lipophilicity .
Q. What strategies resolve contradictions in reported synthetic yields for azabicyclo derivatives?
Discrepancies in yields (e.g., 75–99% diastereomeric excess) often stem from:
Q. How can isotopic labeling (e.g., 18^{18}18F or 14^{14}14C) be applied to study the pharmacokinetics of this compound?
Q. What in vitro/in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?
- In vitro : Radioligand binding assays (e.g., dopamine or serotonin transporters) using rat brain synaptosomes .
- In vivo : Behavioral tests (e.g., forced swim test for antidepressant activity) in mice, with dose-response studies to establish therapeutic indices .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
